molecular formula C₁₄H₁₂Br₂O₃ B1145010 5-Bromo-3-[(5-bromo-2-hydroxyphenyl)methyl]-2-hydroxybenzenemethanol CAS No. 438246-20-9

5-Bromo-3-[(5-bromo-2-hydroxyphenyl)methyl]-2-hydroxybenzenemethanol

Cat. No.: B1145010
CAS No.: 438246-20-9
M. Wt: 388.05
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-[(5-bromo-2-hydroxyphenyl)methyl]-2-hydroxybenzenemethanol typically involves the bromination of hydroxybenzene derivatives. One common method includes the reaction of 5-bromo-2-hydroxybenzyl alcohol with bromine in the presence of a suitable solvent like ethyl acetate or methanol . The reaction conditions often require controlled temperatures and the use of catalysts to ensure the selective bromination of the desired positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters is crucial for the efficient production of this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-[(5-bromo-2-hydroxyphenyl)methyl]-2-hydroxybenzenemethanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the brominated phenol groups to less reactive forms.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.

Mechanism of Action

The mechanism of action of 5-Bromo-3-[(5-bromo-2-hydroxyphenyl)methyl]-2-hydroxybenzenemethanol involves its interaction with molecular targets such as enzymes and receptors. The brominated phenol groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The specific pathways involved depend on the context of its use, such as its role in the synthesis of β2-adrenoceptor agonists, where it contributes to the activation of β2-adrenergic receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-[(5-bromo-2-hydroxyphenyl)methyl]-2-hydroxybenzenemethanol is unique due to its specific structure, which allows it to serve as an intermediate in the synthesis of important pharmaceuticals like Salbutamol Dimer. Its dual brominated phenol groups provide distinct reactivity and interaction potential compared to other similar compounds .

Properties

IUPAC Name

4-bromo-2-[(5-bromo-2-hydroxyphenyl)methyl]-6-(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Br2O3/c15-11-1-2-13(18)8(4-11)3-9-5-12(16)6-10(7-17)14(9)19/h1-2,4-6,17-19H,3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STVHJASFWCPVIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CC2=C(C(=CC(=C2)Br)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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